molecular formula C12H13NO B8645006 6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one

6-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B8645006
M. Wt: 187.24 g/mol
InChI Key: OWINDRYHDVMGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299077B2

Procedure details

To a round bottomed flask charged with 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one (16.9 g, 74.7 mmol), cyclopropylboronic acid (9.45 g, 1.5 equiv), tricyclohexylphosphine (1.04 mg, 0.025 equiv), and K3PO4 hexahydrate (50 g, 2 equiv) in toluene (210 mL) and H2O (15 mL) was added Pd(OAc)2 (100 mg, 0.05 equiv).The combined mixture was heated for 4 h at 100° C. The reaction mixture was cooled, filtered and washed with toluene. The organic phase was partitioned and washed with water and brine, dried over Na2SO4, filtered and concentrated to an oil. Addition of hexanes produced 6-Cyclopropyl-3,4-dihydro-2H-isoquinolin-1-one as a tan solid (13.6 g). MS (ESI) 187.1 (M+H)+.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
[Compound]
Name
K3PO4 hexahydrate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.04 mg
Type
catalyst
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]2.[CH:13]1(B(O)O)[CH2:15][CH2:14]1>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>[CH:13]1([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]3)[CH2:15][CH2:14]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
BrC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
9.45 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
K3PO4 hexahydrate
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
210 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
1.04 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
The organic phase was partitioned
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
ADDITION
Type
ADDITION
Details
Addition of hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C2CCNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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